molecular formula C9H18 B102497 Cyclohexane, 1-ethyl-3-methyl-, cis- CAS No. 19489-10-2

Cyclohexane, 1-ethyl-3-methyl-, cis-

Cat. No.: B102497
CAS No.: 19489-10-2
M. Wt: 126.24 g/mol
InChI Key: UDDVMPHNQKRNNS-DTWKUNHWSA-N
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Description

Cyclohexane, 1-ethyl-3-methyl-, cis- is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclohexane, characterized by the presence of an ethyl group and a methyl group on the cyclohexane ring in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-ethyl-3-methylcyclohexane can be achieved through several methods. One common approach involves the hydrogenation of 1-ethyl-3-methylcyclohexene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of cis-1-ethyl-3-methylcyclohexane may involve the catalytic hydrogenation of the corresponding cyclohexene derivative. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-1-Ethyl-3-methylcyclohexane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert cis-1-ethyl-3-methylcyclohexane to its corresponding alkanes. Catalytic hydrogenation is a typical method used for this purpose.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine or bromine is a common example.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of fully saturated alkanes.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

cis-1-Ethyl-3-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and conformational analysis of cyclohexane derivatives.

    Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.

    Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized as a solvent and intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-ethyl-3-methylcyclohexane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways by altering the conformation and dynamics of biological membranes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    trans-1-Ethyl-3-methylcyclohexane: The trans isomer of the compound, where the ethyl and methyl groups are on opposite sides of the cyclohexane ring.

    1-Ethyl-2-methylcyclohexane: A positional isomer with the ethyl and methyl groups on adjacent carbon atoms.

    1-Ethyl-4-methylcyclohexane: Another positional isomer with the ethyl and methyl groups on opposite carbon atoms of the cyclohexane ring.

Uniqueness

cis-1-Ethyl-3-methylcyclohexane is unique due to its specific stereochemistry, which influences its physical and chemical properties. The cis configuration results in distinct conformational preferences and steric interactions compared to its trans and positional isomers. This uniqueness makes it valuable for studying stereochemical effects and for applications requiring specific molecular configurations.

Biological Activity

Overview

Cyclohexane, 1-ethyl-3-methyl-, cis- (CAS Number: 19489-10-2) is an organic compound characterized by the presence of an ethyl and a methyl group on a cyclohexane ring in a cis configuration. Its molecular formula is C₉H₁₈, and it has been the subject of various studies due to its potential biological activities and applications in chemical synthesis.

  • Molecular Weight : 126.2392 g/mol
  • Structural Formula :
    • cis-1-Ethyl-3-methylcyclohexane (2D representation)

Synthesis

The synthesis of cis-1-ethyl-3-methylcyclohexane can be achieved through:

  • Hydrogenation : Hydrogenation of 1-ethyl-3-methylcyclohexene using catalysts like palladium on carbon (Pd/C) at room temperature.
  • Oxidation : It can undergo oxidation reactions with agents such as potassium permanganate or chromium trioxide to form various oxygenated derivatives .

The biological activity of cis-1-ethyl-3-methylcyclohexane involves:

  • Interaction with Biological Membranes : It may influence membrane fluidity, affecting cellular processes.
  • Enzyme and Receptor Modulation : The compound can interact with specific enzymes and receptors, potentially altering their activity and function.

Potential Applications

  • Pharmaceuticals : Investigated as a precursor for synthesizing pharmaceutical compounds.
  • Chemical Research : Used as a model compound for studying stereochemistry and conformational analysis of cyclohexane derivatives.
  • Industrial Uses : Serves as a solvent and intermediate in the production of various chemicals.

Stability Comparisons

Research indicates that cis-1-ethyl-3-methylcyclohexane is more stable than its trans counterpart due to both substituents being positioned equatorially in its most stable chair conformation, minimizing steric strain .

IsomerStabilityChair Conformation
cisMore StableBoth groups equatorial
transLess StableOne group axial, one equatorial

Interaction Studies

In a study examining the interaction of alkylated compounds with biological membranes, cis-1-ethyl-3-methylcyclohexane demonstrated significant effects on membrane fluidity, which could have implications for drug delivery systems .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to cyclohexane derivatives. While specific data on cis-1-ethyl-3-methylcyclohexane is limited, related compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

(1S,3R)-1-ethyl-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVMPHNQKRNNS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1-ethyl-3-methyl-, cis-
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Cyclohexane, 1-ethyl-3-methyl-, cis-
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Cyclohexane, 1-ethyl-3-methyl-, cis-
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